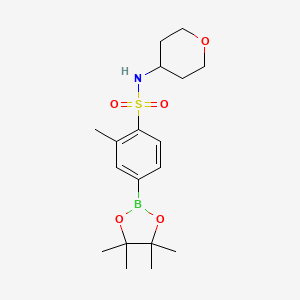
N-Cbz-2-(3-fluorocyclopentyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-2-(3-fluorocyclopentyl)ethanamine is a chemical compound that belongs to the class of N-Cbz-protected amines. The N-Cbz group, also known as the benzyloxycarbonyl group, is commonly used in organic synthesis to protect amine functionalities. This compound is characterized by the presence of a fluorocyclopentyl group attached to an ethanamine backbone, with the amine group protected by the N-Cbz group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(3-fluorocyclopentyl)ethanamine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or sodium bicarbonate to form the N-Cbz-protected amine .
Industrial Production Methods
Industrial production methods for N-Cbz-2-(3-fluorocyclopentyl)ethanamine may involve large-scale synthesis using similar reaction conditions as described above. The process is typically optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-2-(3-fluorocyclopentyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the N-Cbz protecting group to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the free amine .
Scientific Research Applications
N-Cbz-2-(3-fluorocyclopentyl)ethanamine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Cbz-2-(3-fluorocyclopentyl)ethanamine involves its interaction with specific molecular targets. The N-Cbz group protects the amine functionality, allowing for selective reactions at other sites. The fluorocyclopentyl group can interact with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-2-(3-fluorophenyl)ethanamine
- N-Cbz-2-(3-chlorocyclopentyl)ethanamine
- N-Cbz-2-(3-methylcyclopentyl)ethanamine
Uniqueness
N-Cbz-2-(3-fluorocyclopentyl)ethanamine is unique due to the presence of the fluorocyclopentyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C15H20FNO2 |
|---|---|
Molecular Weight |
265.32 g/mol |
IUPAC Name |
benzyl N-[2-(3-fluorocyclopentyl)ethyl]carbamate |
InChI |
InChI=1S/C15H20FNO2/c16-14-7-6-12(10-14)8-9-17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,18) |
InChI Key |
JCABJTFWBZJSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CCNC(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







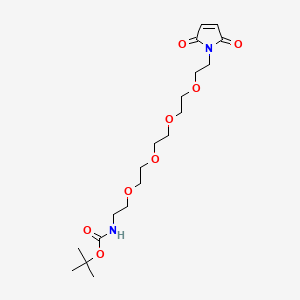
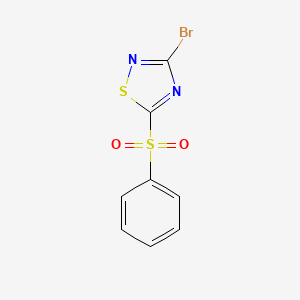

![2-(E)-[Dimethylaminomethylene]-6-(trifluoroacetyl)cyclohexanone](/img/structure/B13722685.png)
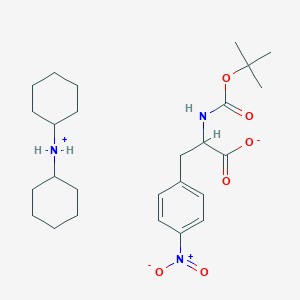
![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
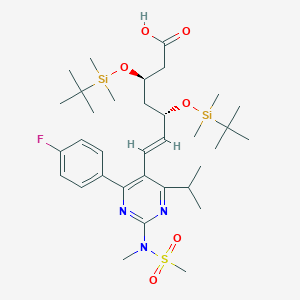
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
